2,3-Dibromo-5-methylthiophene
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Overview
Description
2,3-Dibromo-5-methylthiophene is a halogenated derivative of thiophene, a five-membered aromatic heterocycle containing sulfur. This compound is characterized by the presence of two bromine atoms at the 2 and 3 positions and a methyl group at the 5 position on the thiophene ring. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of more complex thiophene derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-5-methylthiophene typically involves the bromination of 5-methylthiophene. The reaction is carried out using bromine (Br₂) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions are carefully controlled to ensure selective bromination at the 2 and 3 positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production of the compound.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromo-5-methylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as zinc and acetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Coupling Reactions: Palladium catalysts, arylboronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.
Reduction: Zinc powder and acetic acid under reflux conditions.
Major Products:
Substitution Reactions: Thiophene derivatives with various substituents replacing the bromine atoms.
Coupling Reactions: Biaryl or polyaryl thiophene derivatives.
Reduction: 5-Methylthiophene.
Scientific Research Applications
2,3-Dibromo-5-methylthiophene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex thiophene derivatives used in pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of conjugated polymers and organic semiconductors for electronic and optoelectronic applications.
Medicinal Chemistry: Derivatives of this compound have been investigated for their potential biological activities, including anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-5-methylthiophene in chemical reactions involves the activation of the bromine atoms, making them susceptible to nucleophilic attack or coupling reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to various pharmacological effects. The exact pathways and targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
2,5-Dibromo-3-methylthiophene: Another brominated thiophene derivative with bromine atoms at the 2 and 5 positions.
2-Bromo-3-methylthiophene: A monobrominated derivative with a single bromine atom at the 2 position.
3,5-Dibromo-2-methylthiophene: A compound with bromine atoms at the 3 and 5 positions and a methyl group at the 2 position.
Uniqueness: 2,3-Dibromo-5-methylthiophene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate for synthesizing a wide range of thiophene-based compounds with diverse applications.
Properties
IUPAC Name |
2,3-dibromo-5-methylthiophene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2S/c1-3-2-4(6)5(7)8-3/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGQPXUPQMBWRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30319-03-0 |
Source
|
Record name | 2,3-dibromo-5-methylthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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